molecular formula C13H23NO4 B2701383 tert-butyl (2R,5S)-2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate CAS No. 1446012-36-7

tert-butyl (2R,5S)-2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Cat. No.: B2701383
CAS No.: 1446012-36-7
M. Wt: 257.33
InChI Key: JPSXMNITWFXVOJ-MFKMUULPSA-N
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Description

tert-Butyl (2R,5S)-2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is a spirocyclic compound featuring a 1-oxa-7-azaspiro[4.4]nonane core, a tert-butyl carbamate group, and a hydroxymethyl substituent with defined (2R,5S) stereochemistry. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules and drug candidates, owing to its rigid spirocyclic scaffold that enforces specific three-dimensional conformations. Its synthesis typically involves diastereoselective routes, yielding mixtures that require chromatographic separation . The compound’s stereochemical complexity and functional groups make it valuable for exploring structure-activity relationships (SAR) in drug discovery.

Properties

IUPAC Name

tert-butyl (2R,5S)-2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-7-6-13(9-14)5-4-10(8-15)17-13/h10,15H,4-9H2,1-3H3/t10-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSXMNITWFXVOJ-MFKMUULPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC(O2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@]2(C1)CC[C@@H](O2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl (2R,5S)-2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the tert-butyl ester and hydroxymethyl groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

tert-Butyl (2R,5S)-2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using common reagents such as halogens or nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Drug Development

Tert-butyl (2R,5S)-2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate has been studied for its potential as a pharmaceutical agent. Its structure allows it to interact with biological targets effectively, making it a candidate for drug development. Research indicates that compounds with spirocyclic structures can exhibit enhanced biological activity due to their conformational rigidity and ability to mimic natural products.

Ubiquitin-Specific Protease Inhibition

One notable application is in the development of inhibitors for ubiquitin-specific proteases (USPs), which play critical roles in cellular regulation and are implicated in various diseases, including cancer. Studies have shown that modifications of the spirocyclic structure can lead to potent inhibitors of specific USPs, potentially leading to new therapeutic strategies for treating malignancies and other disorders .

Polymer Chemistry

The compound's unique structure makes it suitable for use in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. For instance, research has indicated that spirocyclic compounds can be used as monomers or cross-linking agents in the production of advanced materials with tailored properties.

Coatings and Adhesives

Due to its chemical stability and functional groups capable of forming strong interactions with various substrates, this compound can be used in developing high-performance coatings and adhesives. These materials are essential in industries ranging from aerospace to automotive, where durability and resistance to environmental factors are critical.

Case Studies

StudyApplicationFindings
Study on USP InhibitorsCancer TherapyDemonstrated that derivatives of the compound could selectively inhibit USP28 and USP25, leading to reduced tumor growth in vitro .
Polymer Synthesis ResearchMaterial EnhancementShowed that incorporating the compound into polymer chains improved tensile strength and thermal resistance compared to standard polymers .

Mechanism of Action

The mechanism of action of tert-butyl (2R,5S)-2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Spiro[4.4]nonane vs. Spiro[4.5]decane

  • Compound 10a (tert-Butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate): Features a larger spiro[4.5]decane system, increasing ring strain and altering conformational flexibility compared to the [4.4]nonane system. Synthesis yield: ~83% (similar to the target compound) but requires distinct purification protocols due to differences in polarity . Applications: Less commonly used in asymmetric synthesis due to reduced stereochemical control compared to [4.4] systems.

Spiro[4.4]nonane vs. Spiro[3.5]nonane

  • tert-Butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate (CAS 203662-53-7): Smaller spiro[3.5]nonane core increases ring strain and reduces steric hindrance. Molecular Weight: 257.33 g/mol (vs. ~269.34 g/mol estimated for the target compound). Solubility: Soluble in DMSO and ethanol; storage at -20°C recommended to prevent degradation .

Substituent Modifications

Hydroxymethyl vs. Tosyloxy/Aminomethyl

  • tert-Butyl 3-(tosyloxy)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate (CAS 1648864-32-7): Tosyloxy group acts as a leaving group, enabling nucleophilic substitution reactions. Discontinued due to instability under acidic conditions .
  • tert-Butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1403766-68-6): Aminomethyl substituent enhances reactivity in peptide coupling and cross-coupling reactions. Purity: ≥95%; molecular weight: 256.35 g/mol .

Stereochemical Variations

  • tert-Butyl (3R,5R,6S)-3,6-diphenyl-1-oxa-7-azaspiro[4.5]decane-7-carboxylate (CAS 200954-84-3):
    • Complex stereochemistry (three chiral centers) reduces synthetic yield (60–70%) compared to the target compound’s 83% yield .
    • Applications: Specialized in chiral catalyst design due to rigid geometry.

Data Tables

Table 1. Key Physicochemical Properties

Compound Name CAS Number Spiro System Substituents Molecular Weight (g/mol) Purity Key Applications Reference
Target Compound 706786-42-7 [4.4]nonane (2R,5S)-hydroxymethyl ~269.34* 95% Drug discovery building block
tert-Butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate 203662-53-7 [3.5]nonane hydroxymethyl 257.33 >95% Solubility studies
tert-Butyl 3-(tosyloxy)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate 1648864-32-7 [4.4]nonane tosyloxy 411.47 95% Discontinued intermediate
Compound 10a N/A [4.5]decane hydroxymethyl ~283.37* N/A Conformational studies

*Estimated based on structural analogs.

Research Findings

  • Synthetic Efficiency : The target compound’s 83% yield outperforms many spirocyclic analogs, highlighting optimized reaction conditions for spiro[4.4] systems .
  • Stability: Hydroxymethyl-substituted derivatives (e.g., target compound) exhibit better stability under basic conditions compared to tosyloxy or aminomethyl analogs .
  • Applications : Compounds with spiro[4.4] systems are preferred in asymmetric synthesis due to their balanced rigidity and reactivity, whereas spiro[3.5] derivatives are niche intermediates for specialized coupling reactions .

Biological Activity

The compound tert-butyl (2R,5S)-2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate, identified by its CAS number 2375423-99-5, is a member of the spirocyclic class of compounds. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C₁₁H₂₂N₂O₃ with a molecular weight of 230.30 g/mol. The structure features a spirocyclic framework that contributes to its biological activity through unique stereochemistry.

PropertyValue
Molecular FormulaC₁₁H₂₂N₂O₃
Molecular Weight230.30 g/mol
CAS Number2375423-99-5
PurityNot specified
Storage ConditionsKeep in dark place, Inert atmosphere, 2-8°C

Antimicrobial Activity

Research indicates that spirocyclic compounds exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antiviral Properties

Preliminary investigations suggest that this compound may also possess antiviral activity. For instance, it has shown effectiveness against certain viral strains in cell culture assays. The proposed mechanism involves inhibition of viral replication through interference with viral protein synthesis.

Anticancer Potential

The compound's potential as an anticancer agent is noteworthy. Studies have indicated that it can induce apoptosis in cancer cell lines by activating caspase pathways and modulating cell cycle progression. The selectivity towards cancer cells over normal cells enhances its therapeutic appeal.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various spirocyclic compounds, including this compound. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Antiviral Activity : In a study focusing on antiviral screening, the compound exhibited IC50 values in the low micromolar range against influenza virus strains, indicating significant antiviral potential .
  • Cancer Cell Apoptosis : Research conducted on human breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent increase in apoptotic cells as assessed by flow cytometry .

The biological activities of this compound are attributed to several mechanisms:

  • Cell Wall Disruption : Inhibition of peptidoglycan synthesis in bacteria.
  • Viral Replication Interference : Targeting viral RNA polymerases or proteases.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways via mitochondrial dysfunction.

Q & A

Q. What are the optimal synthetic routes for tert-butyl (2R,5S)-2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate?

  • Methodological Answer : The compound is synthesized via silica gel chromatography using a gradient of 80% ethyl acetate/hexanes, yielding an inseparable diastereomeric mixture (83% yield) . For similar spirocyclic scaffolds, iridium-catalyzed regio- and enantioselective amination in DMF at 70°C achieves high yields (98%) . Key steps include:
  • Diastereomer separation : Use chiral stationary phases or crystallization techniques.
  • Purification : Column chromatography with polar/non-polar solvent systems (e.g., EtOAc/hexanes) .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer :
  • X-ray crystallography : SHELX software (SHELXL for refinement) resolves stereochemistry and confirms spirocyclic conformation .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for hydroxymethyl (δ ~3.5–4.0 ppm) and tert-butyl groups (δ ~1.4 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+Na]⁺ at m/z 263.1254) .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) assess enantiopurity (e.g., 95% ee) .

Q. What safety protocols are critical during handling?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves (inspected pre-use), chemical-resistant lab coats, and safety goggles .
  • Spill Management : Sweep/vacuum spills into sealed containers; avoid drains .
  • Storage : Dry, ventilated areas at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How can diastereoselectivity be improved during synthesis?

  • Methodological Answer :
  • Catalyst Optimization : Use asymmetric catalysts (e.g., Ir-phosphine complexes) to enhance enantiomeric excess .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) may stabilize transition states favoring (2R,5S) configuration .
  • Temperature Control : Lower temperatures (e.g., 0–25°C) reduce epimerization risks .

Q. What computational methods predict the compound’s reactivity or stability?

  • Methodological Answer :
  • Quantum Chemistry (QSAR/QSPR) : Model steric/electronic effects of the spirocyclic core using Gaussian or ORCA .
  • Molecular Dynamics (MD) : Simulate hydrolysis pathways of the tert-butyl ester under acidic/basic conditions .
  • Thermal Stability : Predict decomposition products (e.g., CO, NOₓ) via thermogravimetric analysis (TGA) .

Q. How does the compound’s stability vary under experimental conditions?

  • Methodological Answer :
  • pH Sensitivity : Monitor ester hydrolysis via HPLC at pH < 3 or > 10.
  • Thermal Degradation : Conduct accelerated stability studies (40–60°C) to identify degradation byproducts .
  • Light Exposure : UV-Vis spectroscopy tracks photooxidation of the hydroxymethyl group .

Contradictions & Limitations

  • Stereochemical Purity : reports inseparable diastereomers, while achieves high enantiopurity via asymmetric catalysis. This suggests substrate-specific optimization is critical .
  • Safety Data Gaps : Multiple SDS lack physicochemical data (melting point, solubility), necessitating experimental determination .

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